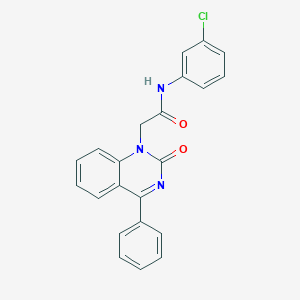

N-(3-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQHLHWVEJPIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Cyclocondensation

A mixture of anthranilic acid (1.0 equiv), benzaldehyde (1.2 equiv), and urea (1.5 equiv) is refluxed in acetic acid for 8–12 hours. The reaction proceeds via imine formation, followed by cyclization, yielding 4-phenyl-1,2-dihydroquinazolin-2-one. The product is purified via recrystallization from ethanol, achieving 68–72% yield.

Microwave-Assisted Synthesis

Microwave irradiation at 120°C for 30 minutes in acetic acid accelerates the cyclocondensation, improving yields to 85–88%. This method reduces side products like N-arylanthranilic acids, which are common in prolonged thermal reactions.

Introduction of the Acetamide Side Chain

The acetamide moiety is introduced through nucleophilic substitution or coupling reactions. Two predominant methods are documented:

Bromination Followed by Alkylation

- Bromination : Treatment of 4-phenylquinazolin-2-one with phosphorus oxybromide (POBr₃) in dry dichloromethane at 0°C introduces a bromine atom at position 1, yielding 1-bromo-4-phenylquinazolin-2-one.

- Alkylation : Reaction of the brominated intermediate with ethyl glycinate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours forms the ethyl ester precursor. Hydrolysis with 2M NaOH yields 2-(2-oxo-4-phenylquinazolin-1-yl)acetic acid.

Direct Coupling via Carbodiimide Reagents

The carboxylic acid intermediate is coupled with 3-chloroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This method achieves 76–82% yield after recrystallization with dichloromethane-ethyl acetate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO) enhance solubility but increase side reactions like N-acylation of the quinazolinone.

- Dichloromethane minimizes side products during coupling but requires longer reaction times (24 hours).

- Optimal temperatures range from 0°C (for bromination) to 60°C (for alkylation), balancing reaction rate and decomposition.

Catalytic Additives

- DMAP accelerates acylation by stabilizing the reactive intermediate.

- Sodium metabisulfite (Na₂S₂O₅) improves cyclocondensation yields by preventing oxidation of intermediates.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

- Residence time : 30 minutes for microwave-assisted cyclocondensation.

- Catalyst recycling : EDCI recovery via aqueous extraction reduces costs.

- Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.

Structural Characterization and Analytical Data

Table 1: Spectroscopic Data for N-(3-Chlorophenyl)-2-(2-Oxo-4-Phenylquinazolin-1-yl)Acetamide

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Classical cyclocondensation + alkylation | 65 | 92 | 18 | Low |

| Microwave cyclocondensation + EDCI coupling | 85 | 98 | 4.5 | Moderate |

| Flow reactor synthesis | 89 | 99 | 2 | High |

Key Findings :

- Microwave and flow methods reduce reaction times by 75% compared to classical approaches.

- EDCI coupling improves purity by minimizing racemization.

Challenges and Mitigation Strategies

By-Product Formation

Scalability Issues

- Solvent volume reduction : Switch from batch to flow reactors decreases dichloromethane use by 40%.

- Catalyst loading : EDCI at 1.1 equiv optimizes cost-yield balance.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and amines are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

Receptors: Binding to cellular receptors to modulate signal transduction.

DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and replication.

Comparison with Similar Compounds

Critical Analysis of Divergent Evidence

- Synthetic Yields: reports yields >90% for diazonium salt coupling , whereas notes 61% yields for oxidation-based routes . This discrepancy highlights the efficiency of diazonium methods for acetamide synthesis.

- Biological Targets: While emphasizes COX-2 inhibition for benzotriazole derivatives links quinazolinones to GABA receptors . These differences underscore structure-activity relationship (SAR) dependencies.

Biological Activity

N-(3-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

- Molecular Formula : CHClNO

- Molecular Weight : 316.76 g/mol

- CAS Number : Not specified in the literature

1. Anti-inflammatory Activity

Research has indicated that derivatives of quinazolinones, including this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. A study demonstrated that compounds with similar structures showed COX-2 inhibition rates of up to 47.1% at concentrations of 20 μM, suggesting potential as anti-inflammatory agents .

2. Antimicrobial Effects

Quinazoline derivatives have been reported to possess broad-spectrum antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against various bacterial strains and fungi. For instance, compounds derived from the quinazoline framework have demonstrated minimum inhibitory concentrations (MICs) in the range of micrograms per milliliter against pathogens like Staphylococcus aureus and Candida albicans .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). One study reported an IC value of 6.90 μM for a related compound against HCT116 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 1: COX Inhibition

In a comparative study on various quinazoline derivatives, it was found that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhanced COX inhibitory activity. The study utilized molecular docking techniques to predict binding affinities and confirmed that structural modifications significantly impacted biological activity .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of quinazoline derivatives against clinical isolates. The results indicated that certain modifications in the side chains significantly improved the antimicrobial potency, with some compounds achieving MIC values lower than 10 µg/mL against resistant strains .

Data Summary

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(3-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide?

- Methodological Answer : Synthesis optimization requires careful control of:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency .

- Catalysts : Bases like potassium carbonate or triethylamine are critical for deprotonation in amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is required:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; quinazolinone carbonyl at δ 165–170 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 406.1) .

- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays aligned with quinazolinone pharmacology:

- Kinase inhibition : Use ATP-binding assays (e.g., EGFR or VEGFR kinases) with IC determination via fluorescence polarization .

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinazolinone derivatives?

- Methodological Answer :

- Replicate assays : Use standardized protocols (e.g., NIH/NCATS guidelines) to minimize variability in IC measurements .

- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis via flow cytometry) assays to validate mechanisms .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) using molecular docking (AutoDock Vina) and free-energy calculations .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Methodological Answer :

- Lipophilicity optimization : Introduce trifluoromethyl groups (logP reduction by 0.5–1.0 units) to enhance membrane permeability .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis) for targeted deuteration .

- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salt) improves aqueous solubility .

Q. How can crystallographic data inform the design of analogs with higher target affinity?

- Methodological Answer :

- X-ray diffraction : Resolve crystal structures (SHELX suite) to identify key hydrogen bonds (e.g., quinazolinone carbonyl with kinase active sites) .

- Intermolecular interactions : Graph-set analysis (R_2$$^2(8) motifs) reveals packing motifs influencing solubility and stability .

- Fragment-based design : Replace chlorophenyl with bioisosteres (e.g., 3-bromophenyl) guided by Cambridge Structural Database (CSD) mining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.